molecular formula C19H19Cl2N5OS B4828733 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

Cat. No.: B4828733
M. Wt: 436.4 g/mol
InChI Key: KNCKKZUELDDAEF-UHFFFAOYSA-N
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Description

N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Attachment of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiadiazole core with 1-(2,4-dichlorobenzyl)piperazine under suitable conditions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzothiadiazole core, potentially leading to the cleavage of the sulfur-nitrogen bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Cleavage products of the benzothiadiazole core.

    Substitution: Substituted derivatives at the dichlorobenzyl moiety.

Scientific Research Applications

N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,4-dichlorophenyl)-1-piperazinyl]acetamide
  • **N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperidinyl]acetamide

Uniqueness

N-(2,1,3-Benzothiadiazol-4-yl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5OS/c20-14-5-4-13(15(21)10-14)11-25-6-8-26(9-7-25)12-18(27)22-16-2-1-3-17-19(16)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCKKZUELDDAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 2
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-[4-(2,4-DICHLOROBENZYL)-1-PIPERAZINYL]ACETAMIDE

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